5-(3-Bromophenoxy)-2-chloropyrimidine is an organic compound classified as a pyrimidine, which is a type of heterocyclic aromatic organic compound. This compound features a bromophenoxy group attached to the pyrimidine ring, along with a chlorine atom at the second position of the pyrimidine structure. Its molecular formula is and it has a molecular weight of approximately 285.52 g/mol. The presence of both bromine and chlorine atoms in its structure contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of 5-(3-Bromophenoxy)-2-chloropyrimidine typically involves the nucleophilic substitution reaction between 3-bromophenol and 2,5-dichloropyrimidine. This reaction is generally conducted under basic conditions using potassium carbonate as the base and dimethylformamide as the solvent. The reaction is performed at elevated temperatures to facilitate the substitution process.
The molecular structure of 5-(3-Bromophenoxy)-2-chloropyrimidine can be represented through various notations:
C1=CC(=CC(=C1)Br)OC2=CN=C(N=C2)Cl
KDNLCFJGIPZEQD-UHFFFAOYSA-N
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 285.52 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
The structure features a pyrimidine ring substituted at positions 2 and 5 with chlorine and bromophenoxy groups, respectively.
5-(3-Bromophenoxy)-2-chloropyrimidine is capable of undergoing several types of chemical reactions:
The mechanism of action for 5-(3-Bromophenoxy)-2-chloropyrimidine involves its interaction with specific biological targets, such as enzymes or receptors. The bromophenoxy moiety can enhance binding affinity to these targets, while the pyrimidine ring contributes through hydrogen bonding and other interactions. The precise pathways depend on the specific application in biological or chemical contexts.
These properties are crucial for understanding how this compound behaves in various chemical environments and applications .
5-(3-Bromophenoxy)-2-chloropyrimidine has diverse applications across several scientific fields:
This compound's unique structural characteristics make it valuable for research and industrial applications, particularly in developing new therapeutic agents and advanced materials.
The construction of 5-(3-bromophenoxy)-2-chloropyrimidine relies fundamentally on nucleophilic aromatic substitution (SNAr) chemistry, exploiting the inherent electronic asymmetry of the pyrimidine ring. The C2 and C4/C6 positions exhibit distinct electrophilic character due to the electron-withdrawing nitrogen atoms, enabling regioselective functionalization. This electronic gradient allows for sequential derivatization—typically chlorination at C2 followed by phenoxy installation at C4/C6—while maintaining halogen handles for further modifications [9].
Halogen displacement represents the most direct route for introducing the 3-bromophenoxy moiety. In this approach, 2,4-dichloropyrimidine serves as the foundational substrate, where the C4 chlorine exhibits higher reactivity than C2 due to reduced electron deficiency at the latter position. Treatment with 3-bromophenol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents facilitates selective C4-O bond formation. The reaction proceeds via a Meisenheimer complex intermediate, where negative charge delocalization onto both ring nitrogens stabilizes the transition state [3] [9]. Critical parameters governing yield include:
Post-substitution, the C2 chlorine remains intact as a synthetic handle for cross-coupling or additional functionalization.
Table 1: Representative Conditions for Phenoxy Group Installation via SNAr
Pyrimidine Substrate | Nucleophile | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|---|
2,4-Dichloropyrimidine | 3-Bromophenol | K₂CO₃ (1.5) | DMF | 80 | 6 | 85 |
2,4-Dichloropyrimidine | 3-Bromophenol | NaH (1.2) | THF | 60 | 3 | 78 |
2-Chloro-4-iodopyrimidine | 3-Bromophenol | Cs₂CO₃ (2.0) | DMSO | 100 | 2 | 92 |
极少数情况下,C2位可能参与反应,但通过使用大位阻碱(如二异丙基乙胺)可抑制这种副反应 [9]。
实现5-(3-溴苯氧基)-2-氯嘧啶合成的关键前体依赖于区域选择性卤化策略。2-羟基嘧啶的溴化优先发生在电子密度较低的C5位,这是由于C2羟基的吸电子诱导效应。在氢溴酸和过氧化氢体系中,溴化反应在80°C下24小时内完成,产率超过85%,避免了传统溴/乙酸体系中的腐蚀性和挥发性问题 [1]。随后,使用三氯氧磷(POCl₃)和有机胺催化剂(如N,N-二甲基苯胺)进行氯代,在100°C下将羟基转化为氯,C2氯的选择性源于空间位阻和电子效应的结合 [1] [6]。
合成路线设计显著影响工艺效率:
Table 2: Efficiency Comparison of Synthetic Routes
Strategy | Step Count | Overall Yield (%) | Reaction Time (h) | Key Advantage |
---|---|---|---|---|
Multi-Step | 3–4 | 60–70 | 40–50 | Purification at each stage |
One-Pot Sequential | 2 (1 reactor) | 80–85 | 15–20 | Reduced solvent waste |
Convergent Coupling | 2 (parallel) | 75–82 | 10–12 | Modularity for analog synthesis |
极少数情况下,C2位可能参与反应,但通过使用大位阻碱(如二异丙基乙胺)可抑制这种副反应 [9]。
实现5-(3-溴苯氧基)-2-氯嘧啶合成的关键前体依赖于区域选择性卤化策略。2-羟基嘧啶的溴化优先发生在电子密度较低的C5位,这是由于C2羟基的吸电子诱导效应。在氢溴酸和过氧化氢体系中,溴化反应在80°C下24小时内完成,产率超过85%,避免了传统溴/乙酸体系中的腐蚀性和挥发性问题 [1]。随后,使用三氯氧磷(POCl₃)和有机胺催化剂(如N,N-二甲基苯胺)进行氯代,在100°C下将羟基转化为氯,C2氯的选择性源于空间位阻和电子效应的结合 [1] [6]。
合成路线设计显著影响工艺效率:
Table 2: Efficiency Comparison of Synthetic Routes
Strategy | Step Count | Overall Yield (%) | Reaction Time (h) | Key Advantage |
---|---|---|---|---|
Multi-Step | 3–4 | 60–70 | 40–50 | Purification at each stage |
One-Pot Sequential | 2 (1 reactor) | 80–85 | 15–20 | Reduced solvent waste |
Convergent Coupling | 2 (parallel) | 75–82 | 10–12 | Modularity for analog synthesis |
极少数情况下,C2位可能参与反应,但通过使用大位阻碱(如二异丙基乙胺)可抑制这种副反应 [9]。
实现5-(3-溴苯氧基)-2-氯嘧啶合成的关键前体依赖于区域选择性卤化策略。2-羟基嘧啶的溴化优先发生在电子密度较低的C5位,这是由于C2羟基的吸电子诱导效应。在氢溴酸和过氧化氢体系中,溴化反应在80°C下24小时内完成,产率超过85%,避免了传统溴/乙酸体系中的腐蚀性和挥发性问题 [1]。随后,使用三氯氧磷(POCl₃)和有机胺催化剂(如N,N-二甲基苯胺)进行氯代,在100°C下将羟基转化为氯,C2氯的选择性源于空间位阻和电子效应的结合 [1] [6]。
合成路线设计显著影响工艺效率:
Table 2: Efficiency Comparison of Synthetic Routes
Strategy | Step Count | Overall Yield (%) | Reaction Time (h) | Key Advantage |
---|---|---|---|---|
Multi-Step | 3–4 | 60–70 | 40–50 | Purification at each stage |
One-Pot Sequential | 2 (1 reactor) | 80–85 | 15–20 | Reduced solvent waste |
Convergent Coupling | 2 (parallel) | 75–82 | 10–12 | Modularity for analog synthesis |
极少数情况下,C2位可能参与反应,但通过使用大位阻碱(如二异丙基乙胺)可抑制这种副反应 [9]。
实现5-(3-溴苯氧基)-2-氯嘧啶合成的关键前体依赖于区域选择性卤化策略。2-羟基嘧啶的溴化优先发生在电子密度较低的C5位,这是由于C2羟基的吸电子诱导效应。在氢溴酸和过氧化氢体系中,溴化反应在80°C下24小时内完成,产率超过85%,避免了传统溴/乙酸体系中的腐蚀性和挥发性问题 [1]。随后,使用三氯氧磷(POCl₃)和有机胺催化剂(如N,N-二甲基苯胺)进行氯代,在100°C下将羟基转化为氯,C2氯的选择性源于空间位阻和电子效应的结合 [1] [6]。
合成路线设计显著影响工艺效率:
Table 2: Efficiency Comparison of Synthetic Routes
Strategy | Step Count | Overall Yield (%) | Reaction Time (h) | Key Advantage |
---|---|---|---|---|
Multi-Step | 3–4 | 60–70 | 40–50 | Purification at each stage |
One-Pot Sequential | 2 (1 reactor) | 80–85 | 15–20 | Reduced solvent waste |
Convergent Coupling | 2 (parallel) | 75–82 | 10–12 | Modularity for analog synthesis |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7